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molecular formula C6H4ClIO B1592612 4-Chloro-3-iodophenol CAS No. 202982-72-7

4-Chloro-3-iodophenol

Cat. No. B1592612
M. Wt: 254.45 g/mol
InChI Key: UPIATGHEVZKVRT-UHFFFAOYSA-N
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Patent
US08552201B2

Procedure details

Add 2 g (14.5 mmol) of K2CO3 and 1.16 mL (14.5 mmol) of iodoethane to a solution of 2.45 g (9.6 mmol) of 4-chloro-3-iodophenol in 30 mL of DMF. Heat the reaction mixture at 50° C. while stirring for 3 h, then distribute in 200 mL of ether/water 1:1 mixture. Wash the organic phase with 3×50 mL of water then dry over Na2SO4 and concentrate under reduced pressure. We obtain 2.38 g of 1-chloro-2-iodo-4-ethoxybenzene in the form of oil.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ether water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].I[CH2:8][CH3:9].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]=1[I:18]>CN(C=O)C.CCOCC.O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:8][CH3:9])=[CH:13][C:12]=1[I:18] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.16 mL
Type
reactant
Smiles
ICC
Name
Quantity
2.45 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)I
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ether water
Quantity
200 mL
Type
solvent
Smiles
CCOCC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the organic phase with 3×50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OCC)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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